N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide
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Overview
Description
“N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide” is a chemical compound with the CAS Number: 1342709-65-2 . It has a molecular weight of 187.26 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2S/c1-4-8(2,3)9-12(10,11)7-5-6-7/h1,7,9H,5-6H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . It has a molecular weight of 187.26 .Scientific Research Applications
Catalysis and Chemical Reactions
The catalytic properties of donor-acceptor cyclopropanes, which include N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide, have been studied extensively. For instance, a Lewis acid-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, described by Mackay et al. (2014), provides a method to produce cyclopentene sulfonamides with high diastereoselectivity (Mackay et al., 2014). Similarly, Zhu et al. (2014) developed an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides, leading to highly functionalized indane derivatives (Zhu et al., 2014).
Polymer Chemistry
In the field of polymer chemistry, Pitsikalis et al. (1996) investigated the dilute solution properties of three-arm star polybutadienes with end groups functionalized by dimethylamino or sulfobetaine, which were synthesized using techniques involving cyclopropanesultone, a compound related to this compound (Pitsikalis et al., 1996).
Drug Metabolism
In drug metabolism, Zmijewski et al. (2006) demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing the relevance of sulfonamide compounds in biocatalysis (Zmijewski et al., 2006).
Sulfonamide Chemistry
The chemistry of sulfonamides, including their synthesis and properties, has been a subject of research. For example, Tran et al. (2014) reported copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, where sulfonamides played a crucial role (Tran et al., 2014). Additionally, Huang et al. (2018) explored the use of N-methyl- N-phenylvinylsulfonamides for cysteine-selective conjugation, a technique that could be applicable in various biochemical processes (Huang et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-4-8(2,3)9-12(10,11)7-5-6-7/h1,7,9H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEOIRGCFKDHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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